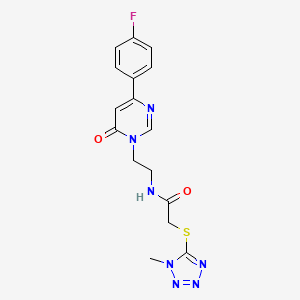

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

CAS No.: 1351586-57-6

Cat. No.: VC4279225

Molecular Formula: C16H16FN7O2S

Molecular Weight: 389.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351586-57-6 |

|---|---|

| Molecular Formula | C16H16FN7O2S |

| Molecular Weight | 389.41 |

| IUPAC Name | N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |

| Standard InChI | InChI=1S/C16H16FN7O2S/c1-23-16(20-21-22-23)27-9-14(25)18-6-7-24-10-19-13(8-15(24)26)11-2-4-12(17)5-3-11/h2-5,8,10H,6-7,9H2,1H3,(H,18,25) |

| Standard InChI Key | COJVSFUMCHNUGZ-UHFFFAOYSA-N |

| SMILES | CN1C(=NN=N1)SCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F |

Introduction

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a heterocyclic compound that combines structural elements of pyrimidine, tetrazole, and acetamide groups. Such compounds are often studied for their biological activity, including potential pharmaceutical applications.

Key Structural Features:

-

Pyrimidine Core: The 6-oxopyrimidine moiety is commonly associated with bioactivity, particularly in enzyme inhibition.

-

Fluorophenyl Substitution: Fluorine atoms enhance lipophilicity and metabolic stability.

-

Tetrazole Group: Known for mimicking carboxylic acids in drug design, improving binding affinity to biological targets.

-

Thioacetamide Linkage: This group may enhance interaction with thiol-containing enzymes or receptors.

Potential Applications

Based on structural analogs and related studies:

Enzyme Inhibition

Compounds with pyrimidine cores are often explored as inhibitors of enzymes such as kinases or oxidoreductases. The fluorophenyl substitution may enhance binding specificity.

Antimicrobial Activity

Tetrazole-containing compounds have been reported to exhibit antimicrobial properties due to their ability to disrupt bacterial enzymatic pathways.

Anti-inflammatory Potential

The presence of heterocyclic scaffolds like pyrimidine and tetrazole suggests potential as anti-inflammatory agents, possibly targeting pathways like cyclooxygenase or lipoxygenase.

Synthesis and Characterization

While no direct synthesis route is provided for this compound, general methods for similar structures include:

-

Stepwise Assembly:

-

Formation of the pyrimidine ring via condensation reactions.

-

Introduction of the fluorophenyl group through electrophilic substitution.

-

Attachment of the tetrazole group via cyclization reactions with azides.

-

Coupling with thioacetamide derivatives.

-

-

Characterization Techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.

-

Mass Spectrometry (MS): For molecular weight determination.

-

X-ray Crystallography: To elucidate three-dimensional structure.

-

Research Findings on Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume